N-Oxide vandetanib
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methyl-1-oxidopiperidin-1-ium-4-yl)methoxy]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrFN4O3/c1-28(29)7-5-14(6-8-28)12-31-21-11-19-16(10-20(21)30-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFXJGPXGDNUHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrFN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797030-22-8 | |
| Record name | N-Oxide vandetanib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797030228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-OXIDE VANDETANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3YT3PC74T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Enzymatic Biotransformation Pathways of N Oxide Vandetanib
Flavin-Containing Monooxygenase (FMO) Isoforms Implicated in N-Oxidation
Flavin-containing monooxygenases (FMOs) play a pivotal role in the N-oxidation of vandetanib (B581), leading to the formation of N-oxide vandetanib. These enzymes are known for their ability to catalyze the oxidation of nucleophilic heteroatoms, such as nitrogen, in a wide range of xenobiotics and endogenous compounds. In vitro studies utilizing human liver microsomes and recombinant FMO isoforms have confirmed the significant involvement of specific FMO isoforms in this metabolic pathway.
Role of FMO3 in this compound Formation
Flavin-containing monooxygenase 3 (FMO3) is another critical FMO isoform, primarily localized in the liver, that contributes to the formation of this compound. Research has shown that FMO3, along with FMO1, is significantly involved in the N-oxidation of vandetanib. nih.govdrugbank.comeuropa.eucancercareontario.cafrontiersin.orgcore.ac.ukfda.gov Studies employing human liver microsomes and specific FMO inhibitors, such as methimazole (B1676384), have provided strong evidence for the involvement of FMOs, including FMO3, in this metabolic process. nih.govfda.gov
Subcellular and Organ-Specific Localization of this compound Metabolic Activity
The metabolic activity leading to the formation of this compound is distributed across specific subcellular compartments and organs. Hepatic microsomal systems, containing FMO3, and renal systems, containing FMO1, are the primary sites where this N-oxidation occurs. nih.govfda.goveuropa.eucancercareontario.cafrontiersin.orgcore.ac.ukfda.govfrontiersin.orgmdpi.com Human liver microsomes (HLM) are instrumental in studying these hepatic metabolic pathways, while studies involving expressed renal FMO1 further delineate the kidney's role. The detection of vandetanib and its metabolites, including this compound, in plasma, urine, and feces underscores the systemic distribution and excretion of these compounds following oral administration. drugbank.comeuropa.eufda.gov
Mechanistic Studies of N-Oxidation Utilizing In Vitro Systems
Mechanistic insights into the N-oxidation of vandetanib have been extensively gained through in vitro studies employing various experimental systems. These investigations typically involve incubating vandetanib with human liver microsomes (HLM), recombinant FMO isoforms (FMO1 and FMO3), and occasionally rat liver microsomes (RLM). nih.govnih.govresearchgate.netnih.gov
Key experimental approaches include:
Inhibition Studies: The use of selective enzyme inhibitors, such as methimazole (an FMO inhibitor), has been crucial in confirming the role of FMOs in this compound formation. nih.govfda.gov The absence of inhibition by CYP inhibitors for N-oxide formation further supports the FMO-mediated pathway. nih.gov
Recombinant Enzyme Studies: Incubating vandetanib with heterologously expressed human FMO1 and FMO3 directly demonstrates their capability to produce the N-oxide metabolite. nih.govfda.govnih.gov
Microsomal Assays: Studies using human liver microsomes have quantified the formation of this compound and characterized the reaction kinetics, often found to be NADPH-dependent, consistent with FMO activity. nih.gov
Molecular Docking: Computational methods like molecular docking have been employed to visualize and understand the interaction of vandetanib with enzymes like CYP3A4, providing mechanistic context for its metabolism, although this is more relevant for N-desmethylation than N-oxidation. frontiersin.orgfrontiersin.org
These in vitro studies collectively reveal that this compound is a metabolite with significantly reduced pharmacological activity compared to the parent drug, being over 50 times less active. frontiersin.orgfrontiersin.orgmdpi.com
Data Table: Enzymes Involved in this compound Formation
| Enzyme Isoform | Primary Location | Role in this compound Formation | Contribution to N-Oxidation | Relative Activity of this compound |
| FMO1 | Kidney, Liver | Catalyzes N-oxidation | Primary | ~50-fold less active than vandetanib |
| FMO3 | Liver | Catalyzes N-oxidation | Primary | ~50-fold less active than vandetanib |
| CYP3A4 | Liver | Catalyzes N-demethylation | Not involved in N-oxidation | N/A |
| CYP2C/3A | Liver | Catalyzes N-demethylation | Not involved in N-oxidation | N/A |
Pharmacological and Biological Activity Profiling of N Oxide Vandetanib
In Vitro Assessment of Kinase Inhibition Potency of N-Oxide Vandetanib (B581)
Detailed in vitro assessments quantifying the specific inhibitory concentrations (e.g., IC50 values) of N-Oxide vandetanib against a panel of individual kinases are not extensively detailed in publicly available scientific literature. Research has predominantly focused on its activity relative to the parent compound, vandetanib, rather than characterizing it as an independent kinase inhibitor. The existing data consistently characterizes this compound as having significantly lower pharmacological potency. nih.gov
Comparative Pharmacological Activity of this compound Relative to Parent Compound Vandetanib
The most significant finding regarding the pharmacological profile of this compound is its substantially reduced activity compared to vandetanib. nih.gov Multiple studies have established that this compound is approximately 50-fold less active than the parent drug. mdpi.comnih.gov
Vandetanib is a potent inhibitor of several tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene. nih.gov Given the 50-fold decrease in activity for this compound, its inhibitory effects on these key targets are markedly diminished.
The table below outlines the known IC50 values for vandetanib against its primary kinase targets and provides a comparative estimate for this compound based on the reported reduction in potency.
Table 1: Comparative Kinase Inhibition of Vandetanib and this compound
| Kinase Target | Vandetanib IC50 (nM) | Estimated this compound IC50 (nM) |
|---|---|---|
| VEGFR-2 | 40 nih.gov | ~2,000 |
| RET | 130 nih.gov | ~6,500 |
| VEGFR-3 | 110 nih.gov | ~5,500 |
Evaluation of Downstream Signaling Pathway Modulation by this compound
Given the significantly lower in vitro potency of this compound, it is not expected to independently exert significant modulation on downstream signaling pathways at concentrations where the parent compound is active. The parent drug, vandetanib, is known to inhibit the MAPK and AKT signaling pathways, which are crucial for cell proliferation and survival. nih.gov These inhibitory effects are a direct consequence of its potent blockade of upstream receptors like VEGFR, EGFR, and RET. nih.gov
Pharmacokinetic Disposition of N Oxide Vandetanib in Preclinical Models
Systemic Circulation and Detection in Biological Fluids in Non-Human Species
Following oral administration in preclinical models, N-oxide vandetanib (B581), a principal metabolite of vandetanib, is readily detected in systemic circulation and various biological fluids. In Sprague Dawley rats, for instance, N-oxide vandetanib has been identified as one of the main phase I metabolites in urine. nih.govresearchgate.netdoaj.org Studies have shown its presence alongside the parent drug, vandetanib, and another major metabolite, N-desmethylvandetanib, in the plasma, urine, and feces of animal models. researchgate.netnih.govresearchgate.net
Table 1: Detection of this compound in Biological Fluids of Non-Human Species
| Species | Biological Fluid | Method of Detection | Reference |
| Rat (Sprague Dawley) | Urine | LC-ESI-MS/MS | nih.govresearchgate.net |
| Rat | Plasma, Feces | HPLC | researchgate.net |
| Animal Models (General) | Plasma, Urine, Feces | Chromatographically | nih.govresearchgate.net |
This table is interactive. Click on the headers to sort the data.
Excretion Pathways of this compound in Animal Models (e.g., Fecal and Urinary Elimination)
The elimination of this compound in animal models occurs through both renal and fecal excretion routes. Following the administration of vandetanib, its N-oxide metabolite is consistently detected in both urine and feces. nih.govresearchgate.net In studies conducted on Sprague Dawley rats, this compound was identified as a key in vivo phase I metabolite excreted in urine. nih.govresearchgate.net
Accumulation Kinetics of this compound in Repeated-Dosing Studies (Non-Human)
While specific studies focusing solely on the accumulation kinetics of this compound in repeated-dosing animal studies are not extensively detailed in the provided search results, the long half-life of the parent drug, vandetanib (approximately 19 days), suggests a potential for accumulation of both the parent drug and its metabolites, including this compound, with repeated dosing. fda.gov General principles of pharmacokinetics indicate that compounds with long elimination half-lives will accumulate in the body upon repeated administration until a steady-state concentration is reached. This accumulation can be influenced by factors such as the dosing interval and the clearance rate of the metabolite. In vitro studies on other drugs have shown that repeated dosing can lead to significant accumulation in cells, which can, in turn, explain increased toxicity compared to a single dose. nih.gov Given that this compound is a major metabolite, understanding its accumulation potential is critical for long-term safety assessments in preclinical models.
Qualitative and Quantitative Analysis of this compound in Specific Animal Tissues
The qualitative identification of this compound in preclinical studies has been primarily achieved through the use of advanced analytical techniques. In studies involving Sprague Dawley rats, liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) has been instrumental in identifying N-oxide formation as a key metabolic reaction. nih.govresearchgate.net This technique allows for the precise characterization of metabolites based on their mass-to-charge ratio.
Presence of this compound in Maternal Milk and Implications for Neonatal Exposure in Animal Models
There is no specific information available in the provided search results regarding the presence of this compound in the maternal milk of animal models. However, the potential for xenobiotics and their metabolites to be excreted into milk is a recognized phenomenon. For other nanoparticles, such as titanium dioxide, studies have shown their presence in human and animal milk, indicating the possibility of maternal-fetal and neonatal transfer. inrae.fr Given that vandetanib and its metabolites circulate systemically, it is plausible that this compound could be transferred to nursing offspring via maternal milk. This potential for neonatal exposure would be an important consideration in developmental and reproductive toxicology studies.
Analytical Methodologies for N Oxide Vandetanib Characterization
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for N-Oxide Vandetanib (B581)
The quantification and identification of N-Oxide vandetanib, alongside its parent drug and other metabolites, are predominantly achieved through Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods are essential for pharmacokinetic studies and metabolic profiling.
Research has led to the development of robust and sensitive LC-MS/MS methods for analyzing vandetanib and its metabolites in various biological matrices, such as plasma and urine. nih.govnih.govresearchgate.net In these studies, this compound is identified as a metabolite where an oxygen atom is added to the nitrogen of the N-methyl piperidine (B6355638) ring. researchgate.netnewdrugapprovals.org
The chromatographic separation is typically performed on reverse-phase columns, such as C18 columns. nih.gov Isocratic or gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer (often ammonium (B1175870) formate) is employed to achieve separation from the parent drug and other metabolites. nih.gov
For detection, tandem mass spectrometry with electrospray ionization (ESI) in the positive ion mode is commonly used. nih.govnih.gov Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. nih.gov For this compound (also referred to as VA491b), the molecular ion peak is detected at an m/z of 491. researchgate.net Collision-induced dissociation (CID) of this precursor ion generates specific product ions that are used for its unambiguous identification and quantification. The fragmentation of the N-oxide often involves the piperidine moiety. researchgate.net
Method validation is performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, recovery, and matrix effect to ensure the reliability of the results. nih.gov
Table 1: Exemplary LC-MS/MS Parameters for Vandetanib Analysis (Adaptable for N-Oxide Metabolite) (Note: Specific parameters for this compound may vary between laboratories and studies)
| Parameter | Value | Reference |
| Chromatography | ||
| HPLC System | Shimadzu system with SCL-10AVP controller, LC-20AD pump, SIL-20ACHT autoinjector | nih.gov |
| Column | Kinetex C18 (50 mm × 2.1 mm, 2.6 μm) | nih.gov |
| Mobile Phase | Acetonitrile / 10mM Ammonium Formate (50/50, v/v), pH 5.0 | nih.gov |
| Flow Rate | 0.11 mL/min | nih.gov |
| Mass Spectrometry | ||
| Instrument | API-3200 LC-MS/MS System | nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.govnih.gov |
| MRM Transition (Vandetanib) | m/z 475.1 → 112.1 | nih.gov |
| MRM Transition (this compound) | Precursor ion m/z 491 | researchgate.net |
| Validation Parameters (for Vandetanib) | ||
| Linearity Range (Plasma) | 1.0 to 3,000 ng/mL | nih.gov |
| Within-day Precision (Plasma) | ≤ 5.9% | nih.gov |
| Between-day Precision (Plasma) | ≤ 5.9% | nih.gov |
| Accuracy (Plasma) | 104.0% to 108.0% | nih.gov |
| Mean Recovery | 80% | nih.gov |
Application of Electrochemical Detection Techniques for Oxidative Metabolites
Electrochemical detection methods offer high sensitivity and are capable of monitoring electroactive compounds, making them potentially suitable for the analysis of oxidative metabolites. Techniques such as cyclic voltammetry and differential pulse voltammetry are used to study the electro-oxidation of various drugs. researchgate.net These methods can provide insight into the metabolic behavior of compounds within the body. researchgate.net
The application of electrochemical sensors, often utilizing modified electrodes such as glassy carbon electrodes, has been demonstrated for the detection of various anticancer drugs. nih.govmdpi.com These sensors can be designed to be highly sensitive and selective, with low limits of detection. mdpi.com The underlying principle involves monitoring the oxidation or reduction of the target analyte at an electrode surface, which generates a measurable current that is proportional to the analyte's concentration.
While these techniques are established for a variety of pharmaceutical compounds, specific applications and validated methods for the direct electrochemical detection of this compound are not extensively documented in the scientific literature. The development of such a method would require investigating the electrochemical behavior of this compound to determine its oxidation potential and to design an electrode system that provides a selective and sensitive response.
Advanced Spectroscopic and Chromatographic Approaches for Metabolite Identification and Structural Elucidation
The definitive identification and structural elucidation of metabolites like this compound require advanced analytical techniques that provide detailed structural information. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.
High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with liquid chromatography, provides highly accurate mass measurements, which aids in determining the elemental composition of a metabolite. This is crucial for distinguishing between isomeric metabolites, such as an N-oxide and a hydroxylated analogue, which have the same nominal mass but different exact masses. Tandem mass spectrometry (MS/MS) experiments on HRMS instruments provide high-resolution fragmentation data, allowing for a more confident elucidation of the metabolite's structure by analyzing the fragmentation patterns. nih.govresearchgate.net For instance, the identification of this compound was confirmed by detecting its molecular ion at m/z 491 and analyzing its subsequent fragments. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful technique for unambiguous structure elucidation. While HRMS can suggest a structure, NMR provides definitive proof by mapping the carbon-hydrogen framework of the molecule. For metabolite identification, after isolation and purification, a suite of NMR experiments is typically performed.
1D NMR: 1H NMR provides information about the number and environment of protons. The formation of an N-oxide would induce chemical shift changes for the protons on the piperidine ring and the N-methyl group compared to the parent vandetanib. newdrugapprovals.orgchemicalbook.com
2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity within the molecule. hyphadiscovery.com
COSY reveals proton-proton couplings (1H-1H).
HSQC correlates protons directly to the carbons they are attached to (1H-13C).
HMBC shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular structure.
Although the application of NMR for the complete structural elucidation of isolated this compound is not detailed in the provided search results, the use of NMR has been demonstrated for elucidating the structures of related vandetanib photoproducts, showcasing its utility in this context. nih.gov The combination of HRMS and NMR provides the highest level of confidence in metabolite structure identification. hyphadiscovery.com
Inter Species and Intra Species Variability in N Oxide Vandetanib Metabolism
Comparative Analysis of N-Oxide Vandetanib (B581) Formation Rates Across Rodent (Mouse, Rat) and Other Mammalian (Rabbit, Dog, Swine) Models
Studies investigating the in vitro metabolism of vandetanib have revealed notable differences in the formation rates of N-oxide vandetanib relative to its N-desmethyl metabolite across various mammalian species. In human hepatic microsomes, vandetanib is primarily metabolized to N-desmethylvandetanib, with this compound formed at approximately four-fold lower amounts nih.gov. In contrast, hepatic microsomes from rodent species, including rats and mice, as well as rabbits, demonstrate a different metabolic profile. These microsomes oxidize vandetanib to this compound at significantly higher rates, being four- to eight-fold greater than the formation of N-desmethylvandetanib nih.gov. This suggests a species-specific preference for N-oxidation versus N-demethylation pathways, with flavin-containing monooxygenases (FMOs) playing a key role in the N-oxidation of vandetanib nih.govresearchgate.net. Specifically, rat and rabbit livers predominantly express FMO1, which is implicated in N-oxidation, whereas human and mouse livers show higher expression of FMO3 researchgate.net. While data for swine is less detailed regarding vandetanib N-oxide formation, FMO1 is known to be involved in nicotine (B1678760) N-oxidation in this species, indicating potential for FMO-mediated metabolism nih.gov.
Table 1: Relative Formation of Vandetanib-N-Oxide vs. N-Desmethylvandetanib in Hepatic Microsomes
| Species | Relative Formation (N-Oxide vs. N-Desmethyl) | Reference |
| Human | N-Oxide ~4-fold lower | nih.gov |
| Rat | N-Oxide 4- to 8-fold higher | nih.gov |
| Rabbit | N-Oxide 4- to 8-fold higher | nih.gov |
| Mouse | N-Oxide 4- to 8-fold higher | nih.gov |
Quantitative Differences in N-Oxide Metabolite Exposure Relative to Parent Compound Across Species
Quantitative assessments of metabolite exposure relative to the parent compound, vandetanib, highlight significant inter-species variations in the systemic availability of this compound. In preclinical studies, rats exhibited relatively low exposure to this compound, accounting for approximately 3% of the total vandetanib plasma area under the curve (AUC) following a single dose tga.gov.au. Canine models showed a more substantial exposure, with this compound representing about 25% of the vandetanib AUC tga.gov.au. In contrast, human volunteers demonstrated the lowest relative exposure to this compound, with its AUC being approximately 1.4% to 1.8% of the parent compound's AUC after a single oral dose tga.gov.au. Another study reported this figure to be less than 2% europa.eu. These quantitative differences underscore the importance of considering species-specific metabolic profiles when extrapolating preclinical findings to human pharmacokinetics.
Table 2: Quantitative Differences in this compound Exposure Relative to Parent Compound Across Species
| Species | This compound Exposure (% of Vandetanib AUC) | Reference |
| Rat | ~3% | tga.gov.au |
| Dog | ~25% | tga.gov.au |
| Human | 1.4% - 1.8% | tga.gov.au |
Research into Genetic Polymorphisms and Variability in FMO Enzyme Expression Influencing N-Oxide Formation
The formation of this compound is primarily attributed to flavin-containing monooxygenase (FMO) enzymes, with FMO1 and FMO3 identified as key contributors in humans nih.govtga.gov.au. FMO enzymes are known to catalyze the N-oxidation of a wide range of xenobiotics, including drugs researchgate.netnih.govresearchgate.net. Genetic polymorphisms within FMO genes, particularly FMO3, are well-documented and can lead to significant inter-individual variability in drug metabolism, including N-oxidation pathways nih.gov.
Species differences in FMO enzyme expression are also critical. While FMO3 is highly expressed in human and mouse livers, FMO1 is the predominant FMO isoform in rat and rabbit livers researchgate.net. This differential expression pattern likely contributes to the observed species-specific differences in this compound formation rates, as highlighted in section 6.1 nih.gov. For instance, the higher formation of this compound in rat and rabbit microsomes may be linked to the dominant role of FMO1 in these species, whereas the lower formation in humans could be associated with the contribution of FMO3 and potentially other isoforms or varying expression levels nih.govresearchgate.net. Research has shown that FMO activities correlate with N-oxide formation, and understanding the genetic variations and expression patterns of these enzymes is essential for predicting and explaining inter-individual and inter-species variability in vandetanib metabolism.
Compound List:
Vandetanib
this compound (Vandetanib-N-oxide)
N-desmethylvandetanib
O-desmethylvandetanib glucuronide
Influence of Co Administered Agents on N Oxide Vandetanib Metabolism
Modulation of N-Oxide Vandetanib (B581) Formation by Flavin-Containing Monooxygenase (FMO) Inhibitors (e.g., Methimazole)
Flavin-containing monooxygenases (FMOs), particularly FMO1 and FMO3, are the primary enzymes responsible for the N-oxidation of vandetanib to form N-oxide vandetanib drugbank.comfda.govnih.goveuropa.eupharmacompass.comwikipedia.orgmdpi.comeuropa.eueuropa.eucancercareontario.cafrontiersin.org. Consequently, agents that inhibit FMO activity can directly impact the formation rate of this compound.
Methimazole (B1676384), a known inhibitor of FMO enzymes, has been investigated for its effect on vandetanib metabolism. In vitro studies utilizing human liver microsomes have demonstrated that methimazole significantly inhibits the formation of vandetanib N-oxide fda.govnih.govresearchgate.net. At equimolar concentrations to vandetanib, methimazole reduced the formation of this compound by approximately 79%, with an observed IC50 value of 6 µM nih.govresearchgate.net. These findings highlight the direct role of FMO enzymes in this compound production and the potential for FMO inhibitors to alter its metabolic fate.
Table 1: Modulation of this compound Formation by FMO Inhibitors
| Co-administered Agent | Target Enzyme | Metabolite Affected | Effect on Formation | Quantitative Data | Reference(s) |
| Methimazole | FMO (FMO1/3) | This compound | Inhibition | ~79% inhibition at equimolar concentrations nih.govresearchgate.net | fda.govnih.govresearchgate.net |
| Methimazole | FMO (FMO1/3) | This compound | Inhibition | IC50 = 6 µM nih.govresearchgate.net | fda.govnih.govresearchgate.net |
Investigation of Indirect Effects of Cytochrome P450 Inducers and Inhibitors on this compound Exposure
Studies have shown that potent CYP3A4 inducers, such as rifampicin (B610482), significantly reduce the exposure to the parent drug, vandetanib, by approximately 40% fda.govnih.goveuropa.eufrontiersin.orgtga.gov.au. Concurrently, rifampicin administration leads to an increase in the formation of the N-desmethyl metabolite nih.gov. Interestingly, rifampicin has also been observed to increase the Cmax of vandetanib N-oxide by approximately 179% nih.gov. This suggests that by increasing the activity of CYP3A4, potent inducers may shift the metabolic balance, leading to increased flux through alternative pathways or altered clearance mechanisms that impact this compound levels.
Conversely, potent CYP3A4 inhibitors, such as itraconazole, have shown a less pronounced effect on vandetanib exposure, with a modest increase in AUC of around 9% nih.govtga.gov.au. The limited impact of CYP3A4 inhibitors on the parent drug's exposure, compared to the significant reduction seen with inducers, may be attributed to the substantial contribution of FMO enzymes to this compound formation, which are not directly affected by CYP modulators. The precise indirect impact of CYP inhibitors on this compound levels remains less characterized than that of CYP inducers.
Table 2: Indirect Effects of CYP Modulators on Vandetanib and Metabolite Exposure
| Co-administered Agent | Enzyme Interaction | Parameter Measured | Change (%) | Reference(s) |
| Rifampicin | CYP3A4 Inducer | Vandetanib AUC | -40% | fda.govnih.goveuropa.eufrontiersin.orgtga.gov.au |
| Rifampicin | CYP3A4 Inducer | N-desmethyl Vandetanib AUC | +266% | nih.gov |
| Rifampicin | CYP3A4 Inducer | Vandetanib N-oxide Cmax | +179% | nih.gov |
| Itraconazole | CYP3A4 Inhibitor | Vandetanib AUC | +9% | nih.govtga.gov.au |
Compound List
Vandetanib
this compound
N-desmethyl Vandetanib
Methimazole
Rifampicin
Itraconazole
Computational and Theoretical Studies on N Oxide Vandetanib
Molecular Modeling and Docking Simulations of Enzymatic N-Oxidation
The transformation of vandetanib (B581) to its N-oxide metabolite is primarily catalyzed by flavin-containing monooxygenases (FMOs), with FMO1 and FMO3 identified as the key enzymes involved. researchgate.net While specific molecular docking studies of vandetanib with FMO1 or FMO3 are not extensively detailed in the available literature, the general mechanism of FMO-mediated N-oxidation has been elucidated through computational models, which can be extrapolated to the case of vandetanib. optibrium.comoptibrium.com
Computational studies using Density Functional Theory (DFT) have been employed to understand the reaction mechanism for N-oxidation by FMOs. optibrium.comoptibrium.com These models propose an SN2 reaction mechanism for the transfer of an oxygen atom from a flavin adenine dinucleotide (FAD) peroxide intermediate within the enzyme's active site to the nucleophilic nitrogen atom of the substrate. optibrium.com
The key steps in the modeled catalytic cycle are:
Formation of a C(4a)-hydroperoxyflavin intermediate, which is the reactive species.
The substrate, such as vandetanib, enters the active site.
An SN2 reaction occurs where the tertiary amine nitrogen of vandetanib's N-methylpiperidine ring attacks the terminal oxygen of the hydroperoxyflavin.
This leads to the formation of the N-oxide metabolite and a C(4a)-hydroxyflavin intermediate.
Transition state calculations for various FMO substrates have shown that the activation energy required for this oxygen transfer is a critical factor in determining the regioselectivity of FMO metabolism. optibrium.com For vandetanib, the tertiary amine on the piperidine (B6355638) ring represents a soft, nucleophilic site that is an ideal substrate for FMO-catalyzed oxidation, consistent with experimental findings.
| Enzyme Family | Specific Isoforms | Proposed Reaction Mechanism | Computational Method | Key Findings |
|---|---|---|---|---|
| Flavin-containing Monooxygenases (FMOs) | FMO1, FMO3 | SN2 Nucleophilic Attack | Density Functional Theory (DFT) | Activation energy of oxygen transfer is a key determinant of regioselectivity. optibrium.com |
In Silico Prediction of N-Oxide Vandetanib Metabolic Pathways and Product Formation
The prediction of drug metabolism is a crucial component of modern drug discovery, helping to identify potentially active or inactive metabolites early in the development process. Several in silico platforms have been developed that incorporate models for FMO-catalyzed reactions and can be used to predict the formation of this compound.
These predictive tools often combine mechanistic understanding with quantum mechanical (QM) simulations and machine learning. news-medical.netnih.gov They function by:
Identifying Potential Sites of Metabolism (SOMs): The software analyzes the drug's structure to identify atoms susceptible to enzymatic action. For FMOs, this includes soft nucleophilic nitrogen and sulfur atoms. The tertiary amine of vandetanib's piperidine ring is a clear potential SOM for N-oxidation.
Calculating Reactivity and Accessibility: QM methods are used to calculate the reactivity of each potential SOM. The model then predicts the most likely site of metabolism based on factors like activation energy barriers. nih.gov
Generating Metabolite Structures: Once the most probable SOM is identified, the system predicts the structure of the resulting metabolite, in this case, this compound.
Advanced models can predict entire metabolic pathways by combining predictions for multiple enzyme families (e.g., Cytochromes P450, FMOs, UGTs). news-medical.net For vandetanib, such a system would predict the parallel formation of N-desmethylvandetanib (primarily by CYP3A4) and vandetanib N-oxide (by FMO1 and FMO3). researchgate.net The application of these computational tools allows for a comprehensive prediction of a drug's metabolic profile, which aligns with experimental observations for vandetanib. nih.gov
| Prediction Approach | Methodology | Application to Vandetanib | Predicted Product |
|---|---|---|---|
| Site of Metabolism (SOM) Prediction | Quantum Mechanics (QM) and Machine Learning | Identifies the tertiary amine of the N-methylpiperidine moiety as a nucleophilic site susceptible to FMO-mediated oxidation. news-medical.netnih.gov | This compound |
| Metabolic Pathway Analysis | Combination of models for multiple enzyme families (CYP, FMO, etc.) with trained heuristics. news-medical.net | Predicts the most likely routes of metabolism, including both N-demethylation and N-oxidation. | This compound, N-desmethylvandetanib |
Theoretical Structure-Activity Relationship (SAR) Investigations of N-Oxidation and its Impact on Biological Activity
A critical aspect of metabolic studies is understanding how the formation of a metabolite alters the drug's biological activity. Experimental data has shown that vandetanib N-oxide is significantly less active—over 50-fold—than the parent vandetanib molecule. While specific theoretical SAR studies on this compound are not prominent, the reasons for this dramatic loss of activity can be inferred from fundamental principles of medicinal chemistry and receptor-ligand interactions.
Vandetanib functions as a kinase inhibitor, targeting the ATP-binding pockets of receptors like VEGFR-2 and EGFR. nih.gov These binding pockets are often substantially hydrophobic. A theoretical SAR analysis would focus on how N-oxidation alters the physicochemical properties of the molecule that are critical for binding.
Key theoretical considerations include:
Increased Polarity and Reduced Lipophilicity: The introduction of the N-oxide group creates a zwitterionic character, with a formal positive charge on the nitrogen and a negative charge on the oxygen. This drastically increases the molecule's polarity and reduces its lipophilicity. This change would likely hinder the molecule's ability to effectively bind within the hydrophobic ATP pocket of target kinases.
Altered Electrostatic Profile: The change in charge distribution creates a different electrostatic potential surface for the molecule. Kinase inhibitors often rely on specific hydrogen bonds and electrostatic interactions for high-affinity binding. The new charge centers in this compound could disrupt these crucial interactions or introduce unfavorable electrostatic clashes with amino acid residues in the binding site.
Steric Hindrance: The addition of an oxygen atom to the piperidine ring increases the steric bulk in that region of the molecule. This could create a steric clash with the protein, preventing the metabolite from achieving the optimal conformation required for potent inhibition.
A computational approach, such as molecular docking simulations comparing the binding of vandetanib and this compound to the crystal structures of its target kinases, could quantitatively model these effects and confirm the loss of key binding interactions, thereby providing a theoretical basis for the observed reduction in biological activity.
| Physicochemical Property | Change upon N-Oxidation | Theoretical Impact on Biological Activity |
|---|---|---|
| Polarity | Significantly increased | Reduced affinity for hydrophobic ATP-binding pockets of target kinases. |
| Electrostatic Potential | Introduction of formal positive (N+) and negative (O-) charges | Disruption of essential hydrogen bonding and electrostatic interactions with kinase active site residues. |
| Steric Profile | Increased bulk at the piperidine ring | Potential for steric hindrance, preventing optimal binding orientation. |
| Overall Biological Activity | >50-fold reduction | Loss of inhibitory potency against target kinases like VEGFR-2 and EGFR. |
Future Research Directions for N Oxide Vandetanib
Elucidating the Comprehensive Role of N-Oxide Vandetanib (B581) in the Overall Pharmacological Profile of Vandetanib in Preclinical Contexts
Vandetanib, a potent inhibitor of multiple tyrosine kinases including VEGFR, EGFR, and RET, undergoes metabolic transformation in the body, leading to the formation of two major metabolites: N-desmethyl vandetanib and N-Oxide vandetanib. tga.gov.aunih.govnih.gov While N-desmethyl vandetanib exhibits pharmacological activity similar to the parent drug, this compound is considered to have markedly lower or inactive pharmacological potency. tga.gov.auresearchgate.net Specifically, some studies suggest it is over 50-fold less active than vandetanib. nih.govmdpi.com
Table 1: Comparative Pharmacological Activity of Vandetanib and its Metabolites
| Compound | Target Kinase | IC50 (µM) | Relative Potency to Vandetanib |
| Vandetanib | VEGFR-2 | 0.020-0.50 | - |
| N-desmethyl vandetanib | VEGFR-2 | Similar to vandetanib | ~1x |
| This compound | VEGFR-2 | Markedly higher than vandetanib | >50x less potent |
Note: IC50 values represent the concentration required to inhibit 50% of the kinase activity and can vary depending on the assay methodology. tga.gov.au
Developing Advanced Analytical Techniques for Low-Level Metabolite Monitoring
The accurate measurement of drug metabolites, particularly those present at low concentrations, is crucial for comprehensive pharmacokinetic and pharmacodynamic modeling. This compound circulates in plasma at concentrations significantly lower than the parent drug, estimated to be around 1.4% to less than 2% of vandetanib levels. researchgate.neteuropa.eu
Current analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), are employed for the quantification of vandetanib and its metabolites. thno.orgnih.gov However, the development of even more sensitive and high-throughput analytical techniques is a key future direction. Such advancements would enable more precise monitoring of low-level metabolites like this compound in various biological matrices, including plasma, urine, and feces. nih.govunipi.itnih.gov This would facilitate a more detailed characterization of its absorption, distribution, metabolism, and excretion (ADME) properties and its potential inter-individual variability.
Exploring the Potential for Metabolite-Specific Pharmacological Interventions (if applicable)
While this compound is currently considered largely inactive, a more thorough understanding of its biological effects is warranted. researchgate.net Future research should investigate whether this metabolite, even at low concentrations, could have subtle or long-term pharmacological or toxicological effects. For instance, its potential to interact with other biological targets or to influence drug transporter activity should be explored. europa.eu
If any clinically relevant activity is identified, this could open avenues for metabolite-specific pharmacological interventions. However, based on current knowledge, the likelihood of such interventions being necessary for this compound appears low due to its significantly reduced potency. tga.gov.au
Integration of this compound Research into Broader Metabolomics Studies of Kinase Inhibitors
The study of this compound should not be conducted in isolation. Integrating its analysis into broader metabolomics studies of kinase inhibitors will provide a more holistic view of the metabolic pathways involved in the disposition of this class of drugs. sci-hub.se Tyrosine kinase inhibitors (TKIs) are known to undergo complex metabolic transformations, and understanding these pathways is critical for predicting drug-drug interactions and inter-individual differences in response. nih.govnih.gov
By comparing the metabolic profile of vandetanib, including the formation of this compound, with that of other TKIs, researchers can identify common metabolic routes and potential biomarkers of drug metabolism and response. researchgate.net This comparative approach will contribute to a more comprehensive understanding of TKI pharmacology and may inform the development of future kinase inhibitors with optimized metabolic profiles.
Methodological Advancements in Preclinical Metabolite Studies to Enhance Translational Relevance
To ensure that preclinical findings are relevant to the clinical setting, methodological advancements in metabolite studies are necessary. The metabolic profiles of vandetanib can differ quantitatively between animal species and humans. tga.gov.au For example, in vitro studies using human liver microsomes have shown that the formation of N-desmethyl vandetanib is primarily mediated by CYP3A4, while this compound is formed by flavin-containing monooxygenases (FMO1 and FMO3). tga.gov.aunih.govmdpi.comeuropa.eucancercareontario.ca
Future preclinical studies should utilize more advanced in vitro and in vivo models that more accurately recapitulate human metabolism. This includes the use of humanized animal models and sophisticated in vitro systems like 3D liver spheroids. Furthermore, computational modeling and simulation can be employed to predict human pharmacokinetics from preclinical data, thereby enhancing the translational relevance of these studies. These advancements will provide a more accurate prediction of the role of this compound in humans and its potential clinical implications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
